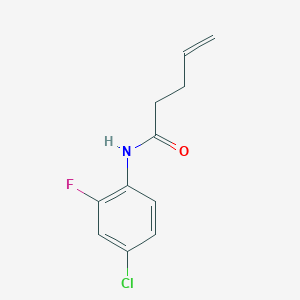
N-(4-chloro-2-fluorophenyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)pent-4-enamide is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pent-4-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)pent-4-enamide typically involves the reaction of 4-chloro-2-fluoroaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often in an inert solvent like dichloromethane .
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)pent-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)pent-4-enamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)acetamide
- N-(4-chloro-2-fluorophenyl)propionamide
- N-(4-chloro-2-fluorophenyl)butyramide
Uniqueness
N-(4-chloro-2-fluorophenyl)pent-4-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds allows for different interactions and applications .
Properties
Molecular Formula |
C11H11ClFNO |
|---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)pent-4-enamide |
InChI |
InChI=1S/C11H11ClFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h2,5-7H,1,3-4H2,(H,14,15) |
InChI Key |
UBAJNDQUJPZARU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine](/img/structure/B12242788.png)
![2,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12242789.png)
![3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B12242792.png)
![5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12242798.png)
![2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12242806.png)
![4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12242812.png)
![2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12242830.png)
![6-cyclobutyl-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12242836.png)
![9-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12242839.png)
![6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B12242844.png)
![2-Methyl-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12242846.png)
![1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12242851.png)
![4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12242862.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B12242873.png)
